Nifedipine

Description

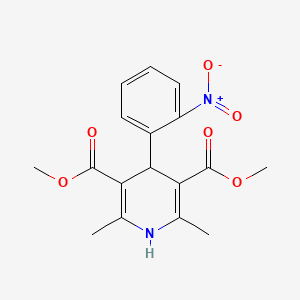

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nifedipine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nifedipine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60299-11-8 (mono-hydrochloride) | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025715 | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.6X10-8 mm Hg at 25 °C | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

21829-25-4, 193689-82-6, 915092-63-6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193689-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915092-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nifedipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nifedipine Pharmacology: Advanced Mechanistic Investigations

Molecular Mechanisms of Voltage-Gated L-Type Calcium Channel Inhibition by Nifedipine (B1678770)

Nifedipine exerts its primary pharmacological effects by blocking voltage-gated L-type calcium channels (LTCCs) drugbank.comnih.govontosight.ai. These channels are crucial for calcium entry into various excitable cells, including vascular smooth muscle and myocardial cells drugbank.comnih.govontosight.aiconsensus.app. By inhibiting this influx, nifedipine reduces intracellular calcium concentrations, leading to relaxation of vascular smooth muscle and decreased myocardial contractility nih.govontosight.ai.

Allosteric Modulation of CaV1.2 and CaV1.3 Subunits

L-type calcium channels are composed of several subunits, with the alpha-1 (α1) subunit being the primary pore-forming component that also contains the drug binding sites sigmaaldrich.com. The CaV1.2 and CaV1.3 subtypes are prominent members of the LTCC family sigmaaldrich.comnih.gov. Research indicates that nifedipine modulates CaV1.2 and CaV1.3 channels, showing a more potent effect on CaV1.2 compared to CaV1.3 nih.govnih.gov. Studies investigating the molecular determinants of this differential modulation have highlighted the role of specific amino acid residues in the transmembrane domains and extracellular loops of these subunits nih.govnih.gov. For instance, variations in the IIIS5 transmembrane domain and the extracellular IIIS5-3P loop region contribute significantly to the difference in nifedipine potency between CaV1.2 and CaV1.3 channels nih.govnih.gov.

Data from research indicates the following IC50 values for nifedipine block on different CaV subtypes:

| CaV Subtype | IC50 (nM) | Reference |

| CaV1.2 | 22 ± 2 | nih.gov |

| CaV1.3 | 289 ± 30 | nih.gov |

Mutagenesis studies have further elucidated the impact of specific residue substitutions on nifedipine's potency. For example, inserting the extracellular IIIS5-3P loop from CaV1.2 into CaV1.3 or substituting a specific serine residue (S1100) in CaV1.3 to an alanine (B10760859) residue (as found in CaV1.2) reduced the IC50 of nifedipine for CaV1.3, making it more sensitive to the drug nih.govnih.gov. Combining certain mutations can further enhance nifedipine's potency on CaV1.3 nih.govnih.gov.

Interaction with Alpha-1 Subunits of Calcium Channels

Nifedipine primarily interacts with the alpha-1 (α1) subunit of L-type calcium channels ontosight.aisigmaaldrich.com. This subunit is the main functional component responsible for ion permeation and gating sigmaaldrich.com. The binding of nifedipine to the α1 subunit inhibits the influx of calcium ions into the cell ontosight.ai. While the α1 subunit contains the primary drug binding sites, auxiliary subunits, such as the beta (β) subunit, can also influence drug sensitivity and efficacy sigmaaldrich.comconsensus.app. Nifedipine has been identified as an inhibitor of several alpha-1 subunits, including alpha-1C (CaV1.2), alpha-1D (CaV1.3), and alpha-1S (CaV1.1) drugbank.com.

Differential Potency on L-Type vs. T-Type Calcium Channels

Nifedipine is known to be significantly more potent in blocking L-type calcium channels compared to T-type calcium channels frontiersin.org. While L-type channels are high-voltage activated channels primarily involved in muscle contraction and hormone release, T-type channels are low-voltage activated and play roles in pacemaker activity and neuronal firing sigmaaldrich.come-jcpp.orgresearchgate.net. Studies have shown that nifedipine inhibits L-type channels at much lower concentrations than T-type channels frontiersin.org. However, nifedipine is capable of blocking T-type calcium channels, including CaV3.1, CaV3.2, and CaV3.3, albeit with lower potency nih.gov. The potency varies among T-type subtypes, with CaV3.2 appearing to be the most sensitive to nifedipine among the T-type channels studied nih.gov.

Research findings on nifedipine's potency on T-type channels:

| T-Type Subtype | IC50 (µM) | Maximum Block (%) | Cellular System | Reference |

| CaV3.1 | 109 | 23 | Xenopus oocytes | nih.gov |

| CaV3.2 | 5 | 41 | Xenopus oocytes | nih.gov |

| CaV3.3 | 243 | 47 | Xenopus oocytes | nih.gov |

| Endogenous LVA, fast | 22 | 81 | Thalamic neurons | nih.gov |

| Endogenous LVA, slow | 28 | 51 | Thalamic neurons | nih.gov |

Impact on Intracellular Calcium Dynamics and Signaling Pathways

The primary consequence of L-type calcium channel blockade by nifedipine is the reduction of intracellular calcium influx nih.govontosight.ai. This decrease in intracellular calcium ([Ca2+]i) is the basis for its vasodilatory and negative inotropic effects nih.govontosight.ai. However, some studies suggest that nifedipine might also influence intracellular calcium dynamics beyond simple channel blockade. Research in cultured human smooth muscle cells indicated that nifedipine could induce an increase in [Ca2+]i under certain conditions, an effect potentially linked to the activation of store-operated channels and modulated by tyrosine kinase activity and the sarcoplasmic reticulum Ca2+-ATPase pump nih.gov. Furthermore, studies in embryonic stem cells suggest that LTCCs and the proper maintenance of intracellular calcium concentration and pathways are essential for cardiac gene expression, differentiation, and function, and nifedipine treatment at early stages can inhibit cardiac mesoderm formation and lineage commitment plos.org.

Cellular and Subcellular Effects of Nifedipine Beyond Calcium Channel Blockade

Modulation of Nitric Oxide Production and Endothelial Function

Nifedipine has been reported to modulate nitric oxide (NO) production and improve endothelial function imrpress.comtandfonline.comfrontiersin.orgmdpi.com. NO is a crucial signaling molecule involved in vasodilation and maintaining vascular health tandfonline.comnih.govguidetopharmacology.org. Studies have demonstrated that nifedipine can increase endothelial NO bioavailability imrpress.comfrontiersin.org. This effect may be mediated, at least in part, by antioxidative mechanisms, as nifedipine has been shown to reduce the formation of reactive oxygen species in endothelial cells imrpress.comtandfonline.comahajournals.org. Increased NO levels or bioavailability contribute to improved endothelial function and can help counteract endothelial dysfunction imrpress.comtandfonline.commdpi.com. Research in patients with coronary heart disease and essential hypertension has shown that nifedipine treatment can improve endothelial function and reduce markers of oxidative stress imrpress.commdpi.com.

Furthermore, some studies suggest that nifedipine's antiaggregatory properties might be mediated via a nitric oxide-dependent process tandfonline.com. Nifedipine has also been shown to stimulate Ca2+ and NO formation in endothelial cells through a kinase-dependent mechanism tandfonline.com.

Beyond its effects on calcium channels and NO, nifedipine has been investigated for other potential effects, such as modulating immune responses, inhibiting tumor growth, and influencing the metabolism of chondrocytes and mesenchymal stem cells frontiersin.orgfrontiersin.org. Some research also suggests a previously uncharacterized action of nifedipine on central synaptic transmission, facilitating neurotransmitter release independently of calcium channels, which might explain some neurological side effects pnas.orgnih.gov.

Influence on Mitochondrial Respiration and Bioenergetics in Specific Cell Types

Studies have explored the impact of nifedipine on cellular energy metabolism, particularly mitochondrial respiration and ATP production, in various cell types. In human chondrocytes and bone marrow-derived mesenchymal stem cells (BMMSCs), nifedipine has been shown to downregulate mitochondrial respiration and ATP production researchgate.netnih.gov. Electron microscopy analysis of cartilage explants suggested that a portion of mitochondria lose activity in response to nifedipine treatment researchgate.netnih.gov. While mitochondrial respiration and ATP production were inhibited in both cell types, a switch towards glycolytic metabolism was observed only in chondrocytes researchgate.netnih.gov. This suggests a cell-type specific metabolic adaptation to nifedipine's effects on mitochondrial function nih.gov.

The mechanism underlying nifedipine's influence on mitochondrial function may involve increased nitric oxide (NO) accumulation researchgate.netnih.gov. NO is known to inhibit mitochondrial activity, and nifedipine has been shown to stimulate NO activity in BMMSCs and particularly in chondrocytes researchgate.netnih.govahajournals.org. This suggests that NO may partially mediate the metabolic effects of nifedipine in these cells researchgate.netnih.gov.

Furthermore, in hypoxic A549 cells, nifedipine has been shown to reduce mitochondrial calcium overload and subsequent reactive oxygen species (ROS) generation nih.gov. This protective effect is attributed to the reduction in cytosolic calcium levels mediated by nifedipine's L-type calcium channel blocking activity nih.gov.

Data illustrating the effects of nifedipine on mitochondrial respiration parameters in chondrocytes and BMMSCs are presented in the table below.

| Cell Type | Parameter | Nifedipine Effect (vs Control) | Source |

| Chondrocytes | Mitochondrial Respiration | Downregulated | researchgate.netnih.gov |

| Chondrocytes | ATP Production | Downregulated | researchgate.netnih.gov |

| Chondrocytes | Glycolytic Capacity | Enhanced | nih.gov |

| Chondrocytes | Spare Respiratory Capacity | Reduced (instant treatment) | nih.gov |

| BMMSCs | Mitochondrial Respiration | Downregulated | researchgate.netnih.gov |

| BMMSCs | ATP Production | Downregulated | researchgate.netnih.gov |

| BMMSCs | Glycolytic Switch | Not Observed | nih.gov |

Effects on Neurotransmitter Release Mechanisms Independent of Canonical Calcium Channels

Beyond its well-established effects on L-type calcium channels, nifedipine has been found to influence neurotransmitter release through mechanisms independent of these canonical channels nih.govnih.govresearchgate.netpnas.org. Research in central synapses has demonstrated that nifedipine can cause a long-lasting facilitation of tetrodotoxin-insensitive spontaneous glutamate (B1630785) release nih.govnih.govpnas.org. This effect is notable because it is independent of its L-type calcium channel blocking activity and is not replicated by other dihydropyridines like nimodipine (B1678889) or nicardipine (B1678738) nih.govnih.govpnas.org.

The facilitation of spontaneous glutamate release by nifedipine appears to be largely calcium-independent, as it was not inhibited by agents that interfere with calcium, such as Cd2+, thapsigargin, or BAPTA-AM nih.govnih.govpnas.org. This suggests that nifedipine may act on the neurotransmitter release process downstream of calcium entry or release nih.govnih.govpnas.org. Furthermore, this effect does not appear to be mediated by protein kinases A or C nih.govnih.gov.

The concentration-dependent effect of nifedipine on spontaneous glutamate release has been reported, with an EC50 of 7.8 μM and effects observed at concentrations as low as 100 nM nih.govnih.govpnas.org. At a concentration of 10 μM, nifedipine has been shown to increase spontaneous glutamate release by approximately 14.7-fold nih.govnih.gov.

This calcium-independent facilitation of neurotransmitter release by nifedipine represents a previously uncharacterized action that could contribute to some of its observed side effects nih.govnih.govpnas.org. While L-type calcium channels are typically located on cell bodies and dendrites, and N- and P/Q-type calcium channels are primarily linked to presynaptic neurotransmitter release, nifedipine's effect on spontaneous release suggests a more direct interaction with the release machinery itself or the membrane fusion process pnas.orgpnas.orgphysiology.org.

Nifedipine Pharmacodynamics: Comprehensive Research Perspectives

Vascular Smooth Muscle Relaxation and Peripheral Arterial Vasodilation Mechanisms

The primary mechanism by which nifedipine (B1678770) induces vascular smooth muscle relaxation and peripheral arterial vasodilation is the inhibition of the transmembrane influx of calcium ions. Nifedipine specifically targets voltage-gated L-type calcium channels located in the cell membranes of vascular smooth muscle cells. drugbank.comnih.govbauschhealth.compfizermedicalinformation.compatsnap.combauschhealth.compatsnap.com

Under normal physiological conditions, the contraction of vascular smooth muscle is dependent on the movement of extracellular calcium ions into the cells through these channels. bauschhealth.compfizermedicalinformation.combauschhealth.com This influx of calcium is a critical step in initiating and maintaining the contractile process. By blocking the L-type calcium channels, nifedipine prevents calcium from entering the smooth muscle cells during depolarization. drugbank.comnih.govbauschhealth.compfizermedicalinformation.combauschhealth.com The resulting reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle. patsnap.com

This relaxation causes peripheral arterial vasodilation, which in turn reduces peripheral vascular resistance. drugbank.combauschhealth.compfizermedicalinformation.combauschhealth.compatsnap.comdroracle.airesearchgate.net The decrease in peripheral vascular resistance is a key factor in the antihypertensive effect of nifedipine, as increased peripheral vascular resistance is an underlying cause of hypertension. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net Studies have demonstrated that the increase in active tension in vascular smooth muscle, contributing to elevated peripheral resistance, reflects an increase in cytosolic free calcium. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net Nifedipine's action directly counteracts this by limiting calcium influx. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net

Beyond its direct calcium channel blocking effects, research also suggests that nifedipine may influence endothelium-derived factors. Some studies indicate that nifedipine, in addition to its calcium antagonistic properties in vascular smooth muscle cells, can stimulate the release of nitric oxide (NO) in the endothelium and also help preserve NO concentration. ahajournals.org NO is a potent vasodilator and an endothelium-derived relaxing factor. ahajournals.org This potential dual mode of action, involving both inhibition of smooth muscle L-type calcium channel influx and influencing endothelial NO, may contribute to its vasorelaxing effect and the preservation of endothelial function. ahajournals.org However, there is conflicting evidence regarding the extent to which dihydropyridines like nifedipine alter NO synthesis or release, with some earlier studies suggesting inhibition of NO release from certain endothelial cells and arteries. ahajournals.org

Coronary Artery Dilation and Myocardial Oxygen Supply Augmentation

Nifedipine is also known to dilate coronary arteries, which contributes to its effectiveness in treating angina pectoris. drugbank.comnih.govpfizermedicalinformation.compatsnap.compatsnap.commims.com This dilation affects both the main coronary arteries and coronary arterioles, in both normal and ischemic regions of the myocardium. pfizermedicalinformation.comhres.cajournals.co.za

The mechanism behind coronary artery dilation is similar to that in peripheral arteries: the blockade of L-type calcium channels in the smooth muscle of the coronary vessels. drugbank.comnih.gov By reducing calcium influx, nifedipine causes relaxation of the coronary vascular smooth muscle, leading to vasodilation. drugbank.comnih.govmims.com

A significant effect of nifedipine is its potent inhibition of coronary artery spasm. pfizermedicalinformation.comhres.cajournals.co.za This property is particularly important in vasospastic angina (Prinzmetal's or variant angina), where transient spasms of the coronary arteries restrict blood flow to the heart muscle. pfizermedicalinformation.comhres.cajournals.co.za By preventing or relieving these spasms, nifedipine increases myocardial oxygen delivery. pfizermedicalinformation.comhres.ca

In the context of chronic stable angina, the dilation of coronary arteries and reduction in peripheral vascular resistance (afterload) collectively reduce the workload of the heart. pfizermedicalinformation.compatsnap.comhres.cajournals.co.za This reduction in afterload decreases myocardial energy consumption and oxygen requirements. pfizermedicalinformation.comhres.cajournals.co.za While dilation of coronary arteries can increase oxygen supply, the reduction in oxygen demand due to decreased afterload is considered a primary mechanism for its effectiveness in chronic stable angina. pfizermedicalinformation.comhres.cajournals.co.za Studies have shown that nifedipine can improve manifestations of myocardial ischemia during exercise without altering the rate-pressure product (a measure of oxygen utilization), suggesting a mechanism related to enhanced blood flow to ischemic areas or favorable alteration of oxygen demand determinants. nih.gov

Research has also explored the effects of nifedipine on myocardial energetics. Studies in patients with congestive heart failure have shown that nifedipine can enhance myocardial performance while increasing coronary blood flow and favorably altering the myocardial oxygen supply-demand balance. ahajournals.org This involves an increase in cardiac index and a decrease in systemic vascular resistance, along with diminished coronary vascular resistance and an increase in coronary sinus oxygen saturation. ahajournals.org

Hemodynamic Responses and Cardiorenal Protective Effects Research

Nifedipine elicits significant hemodynamic responses primarily through its potent vasodilatory action. The reduction in peripheral arterial resistance leads to a decrease in systemic blood pressure. drugbank.comnih.govbauschhealth.compfizermedicalinformation.combauschhealth.compatsnap.comdroracle.airesearchgate.net This effect is often more pronounced with formulations that result in rapid increases in plasma concentration. ecrjournal.comnih.gov

Studies comparing the hemodynamic effects of nifedipine with other vasodilators like nitroprusside in conditions such as severe chronic congestive heart failure have provided insights into its specific profile. While both drugs can produce similar reductions in systemic vascular resistance, nifedipine has been shown to cause a larger decrease in mean blood pressure but a smaller increase in cardiac index compared to nitroprusside. nih.gov Nifedipine also had a lesser effect on right and left ventricular filling pressure and pulmonary vascular resistance in these studies. nih.gov

The impact of nifedipine on renal hemodynamics has also been investigated. Research in anesthetized rats suggests that nifedipine can increase urine output and natriuresis. mdpi.com While it may not have major effects on basal mean arterial pressure and renal blood flow at lower doses, higher doses have shown some attenuation of neuropeptide Y-induced alterations in mean arterial pressure, renal blood flow, and renovascular resistance. mdpi.com This suggests potential effects on renal vasculature, although the mechanisms and clinical significance in humans require further investigation.

Research has also explored potential cardiorenal protective effects associated with nifedipine, particularly in the context of hypertension. Studies in spontaneously hypertensive rats have investigated the effects of nifedipine, alone or in combination with hydrochlorothiazide, on blood pressure variability, baroreflex sensitivity, and organ protection. researchgate.net These studies have assessed pathological changes in ventricles, kidneys, and aortae. researchgate.net While some studies in animal models suggest a reduction in end-organ damage with nifedipine treatment, the direct cardiorenal protective mechanisms beyond blood pressure reduction are areas of ongoing research. researchgate.net

Data on hemodynamic responses can be complex and vary depending on the study population, formulation, and presence of underlying conditions. The following table summarizes some observed hemodynamic changes from a study in patients with severe chronic congestive heart failure comparing nifedipine and nitroprusside:

| Hemodynamic Parameter | Nifedipine (Change from Baseline) | Nitroprusside (Change from Baseline) | p-value |

| Systemic Vascular Resistance (SVR) | -29% ± 13% | -29% ± 12% | NS |

| Cardiac Index | +20% ± 20% | +40% ± 24% | < 0.02 |

| Mean Blood Pressure | -16% ± 9% | -8% ± 10% | < 0.05 |

| Mean Pulmonary Artery Wedge Pressure | -13% ± 24% | -36% ± 21% | < 0.001 |

| Pulmonary Vascular Resistance | -6% ± 42% | -26% ± 46% | NS |

| Mean Right Atrial Pressure | 0% | Decrease | < 0.05 |

| Left Ventricular Stroke Work Index | No Change | Increase | < 0.05 |

*Data derived from a study comparing nifedipine and nitroprusside in patients with severe chronic congestive heart failure. nih.gov NS = Not Significant.

Impact on Sympathetic Nervous System Activity and Baroreflex Sensitivity

The vasodilatory effects of nifedipine can trigger reflex activation of the sympathetic nervous system. nih.govecrjournal.comnih.govjacc.orgahajournals.orgahajournals.org This occurs as a compensatory response to the reduction in blood pressure. The sympathetic nervous system activation can lead to an increase in heart rate and plasma norepinephrine (B1679862) levels. ecrjournal.comnih.govjacc.orgahajournals.orgahajournals.org

Research using techniques like microneurography has investigated the influence of nifedipine on muscle sympathetic nerve activity (MSNA) and skin sympathetic nerve activity (SSA). Studies in healthy volunteers have shown that both short-acting and slow-release formulations of nifedipine can markedly activate MSNA and increase plasma norepinephrine. nih.govjacc.org However, heart rate increase was primarily observed with short-acting nifedipine, not the slow-release formulation. nih.govjacc.org Nifedipine appeared to have no effect on SSA in these studies. nih.govjacc.org This suggests that nifedipine may activate cardiac and peripheral sympathetic nerves differently depending on the pharmacokinetic profile. nih.govjacc.org

The rate at which blood pressure is lowered by nifedipine appears to influence the degree of sympathetic activation. ecrjournal.com Rapid reductions in blood pressure, typically seen with immediate-release formulations, are more likely to induce reflex tachycardia and increased plasma noradrenaline levels. nih.govecrjournal.com In contrast, formulations providing a slower, more controlled release of nifedipine may result in a more gradual decrease in blood pressure with less or no reflex sympathetic activation. ecrjournal.comjddtonline.info

The effect of nifedipine on baroreflex sensitivity has also been a subject of research. The baroreflex is a crucial mechanism for regulating blood pressure and heart rate. Some studies suggest that nifedipine may potentiate baroreflex control. oup.comnih.govcapes.gov.br Research using microneurography in healthy humans has provided direct evidence that nifedipine can augment cardiopulmonary baroreflex control of sympathetic nerve activity. nih.gov This was demonstrated by an augmented percentage increase in MSNA during selective unloading of cardiopulmonary baroreceptors after nifedipine administration. nih.gov Nifedipine has also been shown to augment arterial baroreceptor modulation of heart rate during dynamic increases in arterial pressure. capes.gov.br

However, other studies on the effect of calcium channel blockers on baroreflex sensitivity have yielded conflicting results. oup.comnih.gov Some research in rats indicated that while verapamil (B1683045) depressed baroreflex sensitivity, nifedipine did not show a similar effect. nih.gov The complex interplay between nifedipine's direct vasodilatory effects and its influence on the baroreflex and sympathetic nervous system is an active area of investigation.

Dose-Dependent Pharmacodynamic Variability and Clinical Correlates

The pharmacodynamic effects of nifedipine can exhibit dose-dependent variability, and understanding these relationships is crucial for predicting clinical responses. Research has aimed to establish concentration-effect relationships for nifedipine, particularly regarding its antihypertensive effects. nih.govahajournals.orgnih.govahajournals.org

Studies in hypertensive subjects have demonstrated significant correlations between plasma nifedipine concentrations and the reduction in blood pressure. nih.govahajournals.orgnih.gov These relationships are often described as sigmoidal. nih.gov The magnitude of the blood pressure reduction by nifedipine has been shown to be directly proportional to the pretreatment blood pressure. ahajournals.orgahajournals.org

Research investigating different doses of nifedipine has shown dose-dependent reductions in blood pressure. For instance, a study using nifedipine tablets at doses of 20 mg, 40 mg, and 60 mg found that all three doses significantly lowered blood pressure, with the reduction being larger and lasting longer after the 60 mg dose compared to the 20 mg dose. nih.gov

The rate of increase in plasma nifedipine concentration is also a critical factor influencing the pharmacodynamic response. ecrjournal.comnih.gov Rapid increases in concentration, typically associated with immediate-release formulations, can lead to a more pronounced and rapid fall in blood pressure, often accompanied by reflex tachycardia. nih.govecrjournal.comnih.gov Formulations designed for slower release, such as the Gastrointestinal Therapeutic System (GITS) formulation, provide a smoother plasma concentration profile, resulting in a more gradual and sustained blood pressure reduction with less reflex sympathetic activation. ecrjournal.comnih.govjddtonline.info

Studies have explored the relationship between nifedipine plasma concentration and heart rate, often observing a significant positive correlation, particularly with formulations leading to rapid absorption. nih.gov However, the variability in this relationship can be considerable among individuals. nih.gov

Research continues to refine the understanding of nifedipine's dose-dependent effects and their relationship to plasma concentrations, aiming to optimize therapeutic strategies and predict individual patient responses. ahajournals.orgahajournals.orgnih.govmdpi.com

Nifedipine Pharmacokinetics: In Depth Research and Influencing Factors

Absorption Mechanisms and Bioavailability Variability Across Formulations and Populations

Nifedipine (B1678770) is almost completely absorbed from the gastrointestinal tract following oral administration. nih.govahajournals.orgahajournals.org However, its bioavailability is considerably reduced due to significant first-pass metabolism. nih.govahajournals.orgijclinmedcasereports.comnih.gov Studies have reported oral bioavailability ranging from 45% to 77%. nih.govahajournals.orgnih.govdrugbank.com

Different formulations of nifedipine exhibit distinct absorption profiles. Immediate-release capsules lead to a rapid rise in plasma concentrations, with peak levels reached within 30 to 60 minutes. ahajournals.org In contrast, extended-release tablets are designed to provide a gradual increase in plasma concentration, reaching a plateau at approximately 6 hours and maintaining relatively constant levels over a 24-hour period. nih.gov The bioavailability of the extended-release gastrointestinal therapeutic system (GITS) formulation is about 65% after a single dose, which increases to approximately 86% at steady-state compared to the immediate-release capsule. nih.govnih.gov

| Formulation | Time to Peak Concentration (Tmax) | Bioavailability | Effect of Food |

|---|---|---|---|

| Immediate-Release Capsule | 30-60 minutes ahajournals.org | 45-77% nih.govahajournals.orgnih.govdrugbank.com | Slight alteration in early absorption, no significant change in overall bioavailability. nih.gov |

| Extended-Release Tablet (GITS) | ~6 hours (plateau) nih.gov | ~86% relative to immediate-release at steady-state. nih.govnih.gov | Slightly increases rate of absorption but not the extent of bioavailability. nih.gov |

| Slow-Release Tablet | 4.2 +/- 0.7 hours nih.gov | 52% +/- 13% nih.gov | High-fat meal can increase plasma concentrations. soton.ac.uk |

Distribution Patterns and Tissue Accumulation Studies

Once absorbed into the systemic circulation, nifedipine is widely distributed throughout the body. merckmanuals.com It is highly bound to serum proteins, primarily albumin, with protein binding reported to be between 92% and 98%. nih.gov The steady-state volume of distribution of nifedipine ranges from 0.62 to 0.77 L/kg, which is more than double the volume of distribution of the central compartment (0.25 to 0.29 L/kg), indicating significant tissue distribution. nih.govdrugbank.com In patients with liver cirrhosis, the volume of distribution has been observed to be greater (1.29 +/- 0.60 L/kg) compared to healthy subjects (0.97 +/- 0.42 L/kg). researchgate.netepistemonikos.org

The accumulation of drugs in tissues can prolong their action as the tissues release the drug back into the plasma as its concentration decreases. merckmanuals.com While specific tissue accumulation studies for nifedipine are not extensively detailed in the provided results, its lipid-soluble nature suggests it can be distributed to fatty tissues. merckmanuals.com

Metabolic Pathways and Enzyme Involvement (e.g., CYP3A4)

Nifedipine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. ijclinmedcasereports.comnih.govnih.govnih.gov This is the main metabolic pathway for the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog. nih.gov The activity of CYP3A4 can be influenced by various factors, including genetics and co-administered drugs. For instance, potent inducers of CYP3A4, such as phenytoin (B1677684), can reduce nifedipine plasma concentrations by up to 70%, while inhibitors like itraconazole (B105839) and fluconazole (B54011) can significantly increase systemic exposure. nih.gov Studies have also indicated that pregnancy-related hormones can increase nifedipine metabolism by inducing CYP3A4 expression. nih.gov Genetic variations in CYP3A4, such as the CYP3A4*17 allele, may lead to decreased metabolism of nifedipine. clinpgx.orgclinpgx.org

Role of First-Pass Metabolism in Bioavailability

First-pass metabolism, which occurs in the liver and the intestinal wall, plays a crucial role in the low and variable bioavailability of nifedipine. ijclinmedcasereports.comnih.govsoton.ac.uk Approximately half of an oral dose of nifedipine is eliminated presystemically. ijclinmedcasereports.com This extensive first-pass effect is a major determinant of the fraction of the drug that reaches the systemic circulation. ijclinmedcasereports.com The nitropyridine analogue of nifedipine is considered a major first-pass metabolite. nih.gov

Identification of Active and Inactive Metabolites

The metabolism of nifedipine results in the formation of several metabolites, all of which are inactive and highly water-soluble. nih.govnih.govnih.gov The primary metabolite is the nitropyridine analogue, formed through the oxidation of the dihydropyridine ring. nih.gov Further metabolism leads to the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II). ahajournals.orgahajournals.org Dehydronifedipine is also a metabolite of nifedipine. drugbank.commedchemexpress.com

Elimination Kinetics and Renal/Hepatic Clearance Research

Nifedipine is eliminated from the body primarily through hepatic metabolism. nih.gov The total body clearance of nifedipine is estimated to be between 450 and 700 mL/min. nih.govdrugbank.com Following intravenous administration, nifedipine exhibits biphasic elimination, with a terminal elimination half-life of approximately 2 hours. nih.govdrugbank.com Some studies have reported a shorter elimination half-life of around 1.52 hours in healthy volunteers. ijclinmedcasereports.com

The inactive, water-soluble metabolites are predominantly excreted in the urine, accounting for 60% to 80% of the administered dose. nih.govnih.gov Less than 0.1% of the unchanged drug is found in the urine. nih.govnih.gov The remainder of the metabolites is eliminated in the feces, likely through biliary excretion. nih.govnih.gov Renal impairment has a minimal impact on the pharmacokinetics of nifedipine. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Total Body Clearance | 450-700 mL/min | nih.govdrugbank.com |

| Elimination Half-Life (t½) | ~2 hours | nih.govdrugbank.com |

| Route of Excretion (Metabolites) | 60-80% in urine, remainder in feces | nih.govnih.gov |

| Unchanged Drug in Urine | <0.1% | nih.govnih.gov |

Pharmacokinetic Variability in Special Populations (e.g., Hepatic Impairment)

The pharmacokinetics of nifedipine are significantly altered in individuals with hepatic impairment, such as cirrhosis. nih.gov In these patients, the bioavailability of nifedipine is markedly increased, and its half-life is prolonged. nih.gov Studies have shown a twofold increase in the area under the plasma concentration-time curve (AUC) in patients with cirrhosis. nih.gov The elimination half-life can increase fourfold in cirrhotic patients (434 +/- 74 minutes) compared to healthy subjects (102 +/- 11 minutes). nih.gov

This is attributed to a reduction in hepatic clearance, possibly due to decreased expression of CYP enzymes, including CYP3A4. researchgate.netresearchgate.net Systemic clearance has been found to be significantly lower in patients with liver cirrhosis (233 +/- 109 ml/min) compared to healthy controls (588 +/- 140 ml/min). researchgate.netepistemonikos.org Consequently, there is a considerable risk of drug accumulation in this patient population. nih.gov Protein binding of nifedipine may also be decreased in patients with hepatic impairment. nih.gov

Drug-Drug and Drug-Food Interactions Affecting Nifedipine Pharmacokinetics

The pharmacokinetic profile of nifedipine is significantly influenced by co-administered substances that interfere with its metabolism. As a substrate of the cytochrome P450 3A4 (CYP3A4) isoenzyme, nifedipine's bioavailability and clearance can be substantially altered by inhibitors or inducers of this enzyme system. nih.govnih.gov These interactions are critical considerations in clinical practice, as they can lead to pronounced changes in plasma concentrations.

Drug-Drug Interactions

The primary mechanism for drug-drug interactions involving nifedipine is the modulation of the CYP3A4 enzyme, which is responsible for its extensive first-pass metabolism. nih.gov

CYP3A4 Inhibitors

Concurrent administration of nifedipine with potent inhibitors of CYP3A4 can lead to a significant increase in its systemic exposure. nih.gov This inhibition reduces the presystemic clearance of nifedipine, resulting in higher plasma concentrations. For instance, drugs such as certain macrolide antibiotics (e.g., clarithromycin (B1669154), erythromycin), azole antifungals (e.g., itraconazole, fluconazole), and protease inhibitors (e.g., indinavir, nelfinavir, ritonavir) are known to elevate nifedipine levels. nih.govwww.nhs.uk Studies have also shown that HMG-CoA reductase inhibitors like fluvastatin (B1673502) and simvastatin (B1681759) can inhibit CYP3A4, leading to increased area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of orally administered nifedipine. nih.gov

Table 1: Nifedipine Interactions with CYP3A4 Inhibitors

| Interacting Drug | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |

|---|---|---|

| Clarithromycin | CYP3A4 Inhibition | Increased plasma concentration |

| Erythromycin | CYP3A4 Inhibition | Increased plasma concentration nih.gov |

| Itraconazole | CYP3A4 Inhibition | Increased systemic exposure nih.gov |

| Fluconazole | CYP3A4 Inhibition | Increased systemic exposure nih.govwww.nhs.uk |

| Ritonavir | CYP3A4 Inhibition | Increased systemic exposure nih.gov |

| Fluvastatin | CYP3A4 Inhibition | Increased AUC and Cmax nih.gov |

| Simvastatin | CYP3A4 Inhibition | Increased AUC and Cmax nih.gov |

| Cimetidine | CYP3A4 Inhibition | Increased plasma concentration www.nhs.uk |

CYP3A4 Inducers

Conversely, drugs that induce the activity of CYP3A4 can significantly decrease the plasma concentration of nifedipine, potentially compromising its therapeutic efficacy. nih.gov Potent inducers accelerate nifedipine's metabolism, leading to lower bioavailability. Co-administration with phenytoin, for example, can reduce nifedipine plasma concentrations by up to 70%. nih.gov Other known inducers include the antibiotic nafcillin, which has been shown in studies to markedly increase the clearance of nifedipine. nih.gov The herbal supplement St. John's wort is also a well-documented inducer of CYP3A4 and should generally be avoided during nifedipine therapy. www.nhs.ukdrugs.com

Table 2: Nifedipine Interactions with CYP3A4 Inducers

| Interacting Drug/Supplement | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |

|---|---|---|

| Phenytoin | CYP3A4 Induction | Decreased plasma concentration by up to 70% nih.govwww.nhs.uk |

| Rifampicin | CYP3A4 Induction | Decreased plasma concentration www.nhs.uk |

| Carbamazepine (B1668303) | CYP3A4 Induction | Decreased plasma concentration www.nhs.uk |

| Nafcillin | CYP3A4 Induction | Significantly decreased AUC and increased clearance nih.gov |

Drug-Food Interactions

Certain foods and beverages can also have a clinically significant impact on the pharmacokinetics of nifedipine.

Grapefruit Juice

The most notable drug-food interaction is with grapefruit juice. wellrx.com Grapefruit contains compounds, such as furanocoumarins, that are potent inhibitors of intestinal CYP3A4. wellrx.comresearchgate.net Ingestion of grapefruit juice reduces the first-pass metabolism of nifedipine in the gut wall, leading to a substantial increase in its oral bioavailability and peak plasma concentrations, often by as much as twofold. wellrx.comresearchgate.net This interaction does not appear to affect nifedipine's half-life. wellrx.com The effect is primarily observed with oral administration and not with intravenous use, confirming the mechanism of intestinal enzyme inhibition. researchgate.netoup.com Some research also suggests that the low pH of grapefruit juice may delay gastric emptying, which can contribute to altered absorption profiles. nih.gov

Table 3: Nifedipine Interaction with Grapefruit Juice

| Food/Beverage | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |

|---|---|---|

| Grapefruit Juice | Inhibition of intestinal CYP3A4 wellrx.comresearchgate.net | Increased AUC and Cmax by up to 2-fold wellrx.com |

High-Fat Meals

The effect of food, particularly high-fat meals, on nifedipine absorption can be highly dependent on the specific drug formulation. For osmotically driven oral therapeutic systems (OROS), food intake has been shown to have no clinically relevant effect on the rate and extent of nifedipine bioavailability. nih.govamsterdamumc.nl However, for other types of modified-release formulations, a high-fat breakfast can significantly alter drug release and absorption. nih.gov In some cases, this can lead to a phenomenon known as "dose dumping," where a large portion of the drug is released at once, causing a sharp, multi-fold increase in the mean Cmax compared to administration in a fasted state. nih.gov This formulation-dependent interaction highlights the importance of the drug delivery system in determining the impact of food on nifedipine's pharmacokinetic profile. nih.gov

Table 4: Formulation-Dependent Food Effects on Nifedipine

| Formulation Type | Effect of High-Fat Meal | Pharmacokinetic Outcome |

|---|---|---|

| Osmotic Release Oral System (OROS) | No clinically relevant effect nih.gov | Stable bioavailability (rate and extent) |

Preclinical Investigations of Nifedipine S Biological Activities

Animal Model Research on Efficacy and Pathophysiological Modulation

In animal models of hypertension, particularly spontaneously hypertensive rats (SHR), nifedipine (B1678770) demonstrates significant antihypertensive effects by modulating systemic hemodynamics. In conscious SHRs, nifedipine lowers mean arterial pressure (MAP) primarily by decreasing total peripheral resistance (TPR), which triggers a reflexive increase in cardiac output (CO) and heart rate. nih.gov This vasodilation is a key component of its therapeutic action. nih.gov In areflexic (spinal cord-transected) SHR models, where autonomic reflexes are absent, nifedipine still lowers MAP by reducing TPR without altering cardiac output or heart rate, confirming its direct vasodilatory properties. nih.gov

In the context of myocardial ischemia and infarction, animal studies have shown that nifedipine can exert protective effects. In canine models of acute myocardial ischemia, nifedipine administration was found to increase blood flow to ischemic regions, preserve hemodynamic function, and reduce the size of ischemia-reperfusion injury. nih.govnih.gov It also demonstrated benefits in preserving postischemic myocardial function and structural integrity in isolated rabbit hearts and in dogs undergoing global ischemia. nih.gov However, the effects can be dose-dependent; higher doses that cause a significant drop in blood pressure and a rise in heart rate can potentially extend the ischemic area, whereas lower doses improve regional perfusion and limit infarct size. nih.gov

| Animal Model | Key Hemodynamic Effects of Nifedipine |

|---|---|

| Spontaneously Hypertensive Rats (Conscious) | ↓ Mean Arterial Pressure, ↓ Total Peripheral Resistance, ↑ Cardiac Output, ↑ Heart Rate nih.gov |

| Myocardial Infarction / Ischemia (Dogs) | ↑ Blood flow to ischemic zones, ↓ Infarct size, Preservation of hemodynamic function nih.govnih.gov |

Preclinical animal studies investigating the reproductive and developmental toxicity of nifedipine have yielded varied, often dose-dependent, results. In rats, administration of nifedipine during the period of organogenesis at doses up to 10 times the maximum recommended human dose did not produce teratogenic effects, with no gross morphological, skeletal, or visceral defects observed in the pups. ijbcp.comresearchgate.net

However, other studies using high doses have reported embryotoxic and fetotoxic effects. In rats, high doses administered during late pregnancy were associated with a significant reduction in pup weight, though no increase in fetal malformations was noted. nih.gov These high-dose studies also revealed histologic changes, such as blood vessel dilatation in the uterus and placenta. nih.gov In early-stage rat embryos studied in vitro, high concentrations of nifedipine caused asystole (cardiac arrest) or, in surviving embryos, a marked increase in heart rate with weak contractions, suggesting reduced blood flow. researchgate.netnih.gov Studies in near-term fetal rats demonstrated that nifedipine can have a dose-dependent cardiodepressive effect, causing ventricular dilatation and pericardial fluid accumulation at high doses. nih.gov Some animal studies have associated high doses of calcium channel blockers with an increased risk of cardiovascular and skeletal malformations, such as digital defects, in rats and rabbits. researchgate.net

| Animal Model | Dose Level | Observed Effects |

|---|---|---|

| Rat | Up to 10x human dose | No teratogenic effects; no gross, skeletal, or visceral defects. ijbcp.com |

| Rat (late pregnancy) | High (30x human dose) | Reduced pup weight; increased uterine/placental vascularization; no malformations. nih.gov |

| Rat Fetus | High | Dose-dependent cardiodepressive effects (ventricular dilatation, pericardial effusion). nih.gov |

| Rat Embryo (in vitro) | High | Asystole or increased embryonic heart rate with weak contractions. researchgate.netnih.gov |

| Rat / Rabbit | High | Reports of increased risk for cardiovascular and skeletal (digital) malformations. researchgate.net |

Nifedipine has been evaluated in various animal models for its tocolytic efficacy, demonstrating a potent ability to inhibit uterine contractions. In pregnant rats, nifedipine infusion effectively abolishes uterine contractions, with studies suggesting that the uterus in late pregnancy is more sensitive to the inhibitory effects of nifedipine than the cardiovascular system. nih.gov The uterus-relaxing effect of nifedipine in rats can be significantly enhanced by the co-administration of an inhibitor of the Abcg2 efflux protein, suggesting a potential therapeutic strategy for increasing tocolytic efficacy. iiarjournals.org

| Animal Model | Primary Finding | Mechanistic Insight |

|---|---|---|

| Pregnant Rat | Potent inhibition and abolishment of uterine contractions. nih.gov | Uterus is more sensitive to nifedipine than the cardiovascular system. nih.gov |

| Mouse (LPS-induced preterm birth) | Inhibited uterine contractions but did not consistently or significantly delay delivery. researchgate.netresearchgate.net | Action is anti-contractile, not anti-inflammatory. researchgate.net |

Gastrointestinal Motility Modulation in Animal Models

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, has been the subject of numerous preclinical investigations to characterize its effects on gastrointestinal motility. These studies, conducted in various animal models, have demonstrated that nifedipine modulates the contractile activity of the smooth muscle in the gastrointestinal tract, primarily through its action on L-type voltage-gated calcium channels.

In conscious dog models, nifedipine has been shown to exert a profound inhibitory effect on intestinal motility. nih.gov Intravenous infusion of nifedipine resulted in a significant reduction in both spike activity and the motility index during phases II and III of the migrating motor complex (MMC), which is a distinct pattern of electromechanical activity observed in the gastrointestinal tract during fasting. nih.gov At lower infusion rates, nifedipine reduced motility without disrupting the cyclical nature of the MMC. nih.gov However, at higher rates, it suppressed MMC cycling and almost completely abolished both spike and mechanical activities. nih.gov When comparing the potency of different calcium channel blockers, nifedipine was found to be more potent in inhibiting intestinal motility than verapamil (B1683045) and diltiazem. nih.gov

Further studies in dogs compared the effects of equihypotensive doses of nifedipine and another dihydropyridine, lacidipine, on postprandial gastrointestinal motility. oup.com Nifedipine significantly delayed the onset of the fed motor pattern and reduced the number of spikes in the small bowel, whereas it had no effect on gastric spike activity. oup.com This suggests a degree of regional selectivity in the action of nifedipine within the gastrointestinal tract. oup.com

Research using rat models has also provided insights into the effects of nifedipine on gastrointestinal smooth muscle. In isolated rat ileal segments, nifedipine demonstrated the ability to significantly decrease contractions induced by acetylcholine, a neurotransmitter that stimulates muscle contraction. cyprusjmedsci.com This inhibitory effect underscores the role of calcium influx in mediating the contractile response of the intestinal smooth muscle. cyprusjmedsci.com While direct studies on nifedipine's effect on gastric emptying in rats are limited in the provided context, the broader class of calcium channel blockers has been shown to delay gastric emptying in a dose-dependent manner. nih.govnih.gov

Investigations in embryonic mouse models have revealed the impact of nifedipine on the development of gastrointestinal motility. In cultured embryonic guts, nifedipine was effective at suppressing contractile waves in the midgut. researchgate.net This finding suggests that the influx of calcium through L-type channels is crucial for the initiation and propagation of these early contractile activities. researchgate.net Interestingly, while motility was inhibited, the differentiation of the circular smooth muscle and the structure of the enteric nervous system appeared unaffected by nifedipine treatment, indicating a specific effect on the contractile function rather than the development of the muscle tissue itself. researchgate.net

The following tables summarize the key findings from these preclinical studies:

| Animal Model | Experimental Setup | Key Findings |

| Dog | Conscious, fasting dogs with implanted electrodes and strain-gauges. Intravenous infusion of nifedipine. | Nifedipine significantly reduced spike activity and motility index during phases II and III of the migrating motor complex. nih.gov |

| Dog | Conscious dogs fitted with bipolar electrodes. Comparison of equihypotensive intravenous doses of nifedipine and lacidipine. | Nifedipine delayed the appearance of the fed motor pattern and reduced spike activity in the small bowel, with no effect on the stomach. oup.com |

| Rat | Isolated ileal segments suspended in a tissue bath. | Nifedipine significantly decreased acetylcholine-induced contractions. cyprusjmedsci.com |

| Mouse | Embryonic gut cultures (E11.5 + 2 days). | Nifedipine inhibited the development of contractile waves in the midgut without affecting smooth muscle differentiation. researchgate.net |

| Parameter | Animal Model | Effect of Nifedipine |

| Spike Activity | Dog | Significantly reduced in the small intestine. nih.govoup.com |

| Motility Index | Dog | Significantly reduced during phases II and III of the MMC. nih.gov |

| Migrating Motor Complex (MMC) | Dog | Cycling was not disrupted at lower doses but was suppressed at higher doses. nih.gov |

| Acetylcholine-Induced Contractions | Rat (in vitro) | Significantly decreased in isolated ileum. cyprusjmedsci.com |

| Contractile Waves | Mouse (embryonic) | Absent in the midgut of nifedipine-treated cultures. researchgate.net |

Clinical Research Paradigms and Efficacy Assessments of Nifedipine

Clinical Trial Methodologies and Design Considerations

The evaluation of nifedipine's therapeutic effects has been predominantly conducted through rigorous clinical trial designs, ensuring the validity and reliability of the findings.

Randomized controlled trials (RCTs) form the cornerstone of evidence-based medicine, and numerous RCTs have investigated the role of long-acting nifedipine (B1678770) in managing hypertension. nih.gov These trials typically involve comparing nifedipine to a placebo or other antihypertensive medications. Key design considerations in these RCTs include the patient population, such as individuals with mild-to-moderate hypertension, the elderly, or pregnant women. nih.gov The primary endpoints in these studies are often the reduction in both systolic and diastolic blood pressure. nih.gov For instance, a meta-analysis of 22 RCTs with 2595 participants found that nifedipine was more effective than other antihypertensive drugs in reducing blood pressure, particularly in severe hypertension. nih.gov

Long-acting formulations of nifedipine, such as the gastrointestinal therapeutic system (GITS), have been a focus of many trials. nih.gov These formulations are designed to provide a gradual release of the drug over 24 hours, which helps in mitigating abrupt drops in blood pressure and reflex tachycardia associated with short-acting versions. nih.gov

Clinical trials investigating nifedipine for angina syndromes, including chronic stable angina and vasospastic angina (Prinzmetal angina), have been crucial in establishing its therapeutic utility. wikipedia.orgahajournals.org For chronic stable angina, studies are often designed as double-blind, placebo-controlled, crossover trials. nih.gov In these trials, patients are randomly assigned to receive either nifedipine or a placebo for a certain period, and then "cross over" to the other treatment. nih.gov This design allows each patient to serve as their own control. The primary efficacy endpoints in these studies typically include a reduction in the frequency of angina attacks and nitroglycerin consumption, as well as an increase in exercise duration on a treadmill. nih.gov

In a notable study, nifedipine was shown to significantly reduce angina frequency by 55% and nitroglycerin use by 59%, while increasing exercise time by 34% compared to a placebo. nih.gov For vasospastic angina, nifedipine is considered a treatment of choice due to its potent vasodilating effects on the coronary arteries. wikipedia.org

To better understand nifedipine's place in therapy, numerous studies have compared its efficacy directly with other classes of antihypertensive and antianginal medications. These classes include beta-blockers, ACE inhibitors, and other calcium channel blockers. nih.gov

In hypertension, a meta-analysis showed that nifedipine in combination with other drugs like diuretics or β-blockers significantly lowered the risk of cardiovascular events compared to control treatments. ahajournals.org A randomized trial comparing nifedipine-GITS with amlodipine found both to be similarly effective in reducing 24-hour blood pressure. nih.gov

For angina, a double-blind, crossover study compared nifedipine with diltiazem in patients with chronic stable angina. nih.gov Both drugs were found to increase the duration of symptom-limited treadmill exercise compared to a placebo. nih.gov Another study compared the combination of nifedipine with atenolol to atenolol alone and found the combination to be more effective in increasing exercise tolerance. nih.gov

Table 1: Comparative Efficacy of Nifedipine in Hypertension

| Comparison Drug(s) | Study Design | Key Findings | Citation |

|---|---|---|---|

| Other Antihypertensives | Meta-analysis of 22 RCTs | Nifedipine was more effective in reducing blood pressure, especially in severe hypertension. | nih.gov |

| Amlodipine | Randomized Trial | Nifedipine-GITS and amlodipine showed similar efficacy in reducing 24-hour blood pressure. | nih.gov |

| Diuretics or β-blockers (in combination) | Meta-analysis | Combination therapy with nifedipine significantly lowered the risk of cardiovascular events. | ahajournals.org |

Table 2: Comparative Efficacy of Nifedipine in Angina

| Comparison Drug(s) | Study Design | Key Findings | Citation |

|---|---|---|---|

| Diltiazem | Randomized, double-blind, crossover | Both nifedipine and diltiazem increased exercise duration compared to placebo. | nih.gov |

| Atenolol (in combination) | Randomized, double-blind, crossover | The combination of nifedipine and atenolol improved exercise tolerance more than atenolol alone. | nih.gov |

Efficacy in Specific Clinical Indications

Beyond its primary uses in hypertension and angina, research has explored the efficacy of nifedipine in other specific clinical conditions.

Nifedipine has been investigated for its potential benefits in a subset of patients with pulmonary arterial hypertension (PAH). Its vasodilatory effects can lead to a reduction in pulmonary vascular resistance. In one case, sublingual nifedipine led to a significant 54% drop in pulmonary vascular resistance and a 90.3% increase in cardiac output. bmj.com However, a one-year clinical study in patients with pulmonary hypertension secondary to chronic obstructive pulmonary disease did not demonstrate objective benefits, although there was an improvement in dyspnea. nih.gov It is important to note that the use of nifedipine in PAH is generally limited to patients who demonstrate a favorable response during acute vasoreactivity testing.